![molecular formula C25H24Cl2N2O B11477855 1-(2,4-dichlorobenzyl)-2-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-1H-benzimidazole](/img/structure/B11477855.png)
1-(2,4-dichlorobenzyl)-2-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-1H-benzimidazole
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Overview
Description
1-[(2,4-DICHLOROPHENYL)METHYL]-2-{[5-METHYL-2-(PROPAN-2-YL)PHENOXY]METHYL}-1H-1,3-BENZODIAZOLE is a complex organic compound that belongs to the class of benzodiazoles Benzodiazoles are heterocyclic compounds containing a benzene ring fused to an imidazole ring
Preparation Methods
The synthesis of 1-[(2,4-DICHLOROPHENYL)METHYL]-2-{[5-METHYL-2-(PROPAN-2-YL)PHENOXY]METHYL}-1H-1,3-BENZODIAZOLE typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may include the following steps:
Formation of the Dichlorophenyl Intermediate: This step involves the reaction of 2,4-dichlorobenzyl chloride with a suitable base to form the dichlorophenyl intermediate.
Formation of the Phenoxy Intermediate: This step involves the reaction of 5-methyl-2-(propan-2-yl)phenol with a suitable reagent to form the phenoxy intermediate.
Coupling Reaction: The dichlorophenyl and phenoxy intermediates are then coupled under specific reaction conditions to form the final benzodiazole compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-[(2,4-DICHLOROPHENYL)METHYL]-2-{[5-METHYL-2-(PROPAN-2-YL)PHENOXY]METHYL}-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where one or more substituents on the benzene or imidazole ring are replaced by other functional groups.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents such as ethanol or dichloromethane, and controlled temperature and pressure conditions.
Scientific Research Applications
1-[(2,4-DICHLOROPHENYL)METHYL]-2-{[5-METHYL-2-(PROPAN-2-YL)PHENOXY]METHYL}-1H-1,3-BENZODIAZOLE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-[(2,4-DICHLOROPHENYL)METHYL]-2-{[5-METHYL-2-(PROPAN-2-YL)PHENOXY]METHYL}-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-[(2,4-DICHLOROPHENYL)METHYL]-2-{[5-METHYL-2-(PROPAN-2-YL)PHENOXY]METHYL}-1H-1,3-BENZODIAZOLE can be compared with other similar compounds, such as:
Benzimidazole: A similar heterocyclic compound with a benzene ring fused to an imidazole ring, known for its broad range of biological activities.
2-Phenylbenzimidazole: Another related compound with a phenyl group attached to the benzimidazole ring, used in various pharmaceutical applications.
5,6-Dimethylbenzimidazole: A derivative of benzimidazole with methyl groups at the 5 and 6 positions, known for its role as a precursor in the synthesis of vitamin B12.
The uniqueness of 1-[(2,4-DICHLOROPHENYL)METHYL]-2-{[5-METHYL-2-(PROPAN-2-YL)PHENOXY]METHYL}-1H-1,3-BENZODIAZOLE lies in its specific substituents, which confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C25H24Cl2N2O |
---|---|
Molecular Weight |
439.4 g/mol |
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]-2-[(5-methyl-2-propan-2-ylphenoxy)methyl]benzimidazole |
InChI |
InChI=1S/C25H24Cl2N2O/c1-16(2)20-11-8-17(3)12-24(20)30-15-25-28-22-6-4-5-7-23(22)29(25)14-18-9-10-19(26)13-21(18)27/h4-13,16H,14-15H2,1-3H3 |
InChI Key |
YINYJTFSITVRFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC2=NC3=CC=CC=C3N2CC4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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